6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
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Description
6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one is a useful research compound. Its molecular formula is C19H13ClO3S and its molecular weight is 356.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Reactions with Zinc Enolates : Chromen-2-one derivatives, including those with bromo and aroyl groups, react with zinc enolates derived from 1-aryl-2-bromoalkanones, producing compounds like 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones. This demonstrates their potential in synthesizing complex molecules for further biological or materials science applications (Shchepin et al., 2006).
Catalytic Applications
- Polystyrene-supported TBD Catalysts : Novel polystyrene-bound catalysts have been tested in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, highlighting the role of chromen-2-one derivatives in synthesizing bioactive molecules, including Warfarin analogues (Alonzi et al., 2014).
Biological Activity
- Antimicrobial Activity : Chromen-2-one derivatives have been evaluated for antimicrobial activity, showing potential as lead compounds for developing new antimicrobial agents. Compounds like 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives have displayed significant inhibition efficacy against various microbial strains, indicating their relevance in medicinal chemistry and drug development (Nagaraja et al., 2020).
Material Science and Photovoltaic Applications
- Electronic and Photovoltaic Properties : The study of chromen-2-one-based organic dyes for dye-sensitized solar cells reveals the importance of structural modifications to enhance light-capturing and electron injection capabilities, which are crucial for improving photoelectric conversion efficiency. This underscores the potential of chromen-2-one derivatives in renewable energy technologies (Gad et al., 2020).
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLWVIPJXUSM-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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